molecular formula C9H6N2O2 B1423887 5-Pyridin-3-YL-oxazole-2-carbaldehyde CAS No. 342601-37-0

5-Pyridin-3-YL-oxazole-2-carbaldehyde

Cat. No. B1423887
CAS RN: 342601-37-0
M. Wt: 174.16 g/mol
InChI Key: CBNUSELYGNYRAX-UHFFFAOYSA-N
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Description

5-Pyridin-3-YL-oxazole-2-carbaldehyde is a chemical compound with the molecular formula C9H6N2O2 and a molecular weight of 174.16 . It is an off-white solid and is categorized as a heterocyclic organic compound .


Molecular Structure Analysis

The InChI code for 5-Pyridin-3-YL-oxazole-2-carbaldehyde is 1S/C9H6N2O2/c12-6-9-11-5-8(13-9)7-2-1-3-10-4-7/h1-6H . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

5-Pyridin-3-YL-oxazole-2-carbaldehyde is an off-white solid . Its molecular weight is 174.16 , and its molecular formula is C9H6N2O2 .

Scientific Research Applications

Nanotechnology

Lastly, in nanotechnology, this compound could be used to modify the surface of nanoparticles to enhance their interaction with biological systems, which is crucial for drug delivery and diagnostic applications.

Each of these applications leverages the unique chemical structure of 5-Pyridin-3-YL-oxazole-2-carbaldehyde , which includes an oxazole ring known for its stability and a reactive aldehyde group that allows for further functionalization . The compound’s utility across various fields of scientific research highlights its importance as a versatile chemical tool.

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

5-pyridin-3-yl-1,3-oxazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c12-6-9-11-5-8(13-9)7-2-1-3-10-4-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBNUSELYGNYRAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CN=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50696215
Record name 5-(Pyridin-3-yl)-1,3-oxazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Pyridin-3-YL-oxazole-2-carbaldehyde

CAS RN

342601-37-0
Record name 5-(Pyridin-3-yl)-1,3-oxazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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